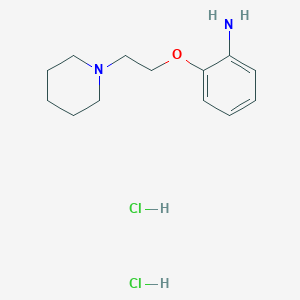

2-(2-Piperidin-1-ylethoxy)aniline;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

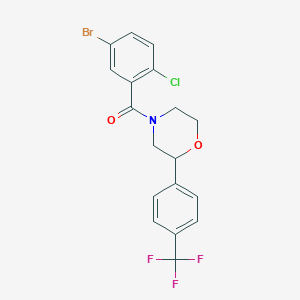

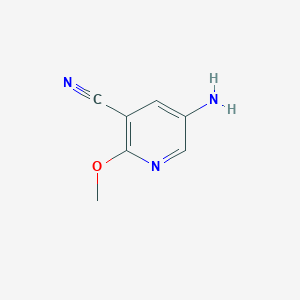

“2-(2-Piperidin-1-ylethoxy)aniline;dihydrochloride” is a chemical compound with the CAS Number: 1432034-78-0 . It has a molecular weight of 293.24 . The IUPAC name for this compound is 2-(2-(piperidin-1-yl)ethoxy)aniline dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13 (12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H22Cl2N2O . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not available in the current data.科学的研究の応用

Synthesis and Antihypertensive Activity :

- A study by Clark et al. (1983) discusses the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, compounds related to 2-(2-Piperidin-1-ylethoxy)aniline;dihydrochloride, and their evaluation for antihypertensive activity in rats. These compounds may act through central and peripheral mechanisms (Clark et al., 1983).

Inhibition of Platelet Aggregation and Thrombosis :

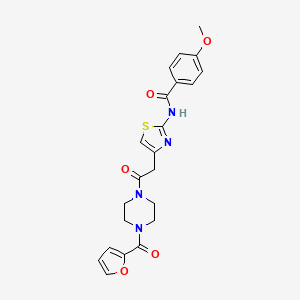

- De Candia et al. (2009) synthesized a series of benzyloxy anilides of nipecotic and isonipecotic acids, which included structures similar to this compound. These compounds showed in vitro inhibitory effects on platelet aggregation and blood coagulation enzymes, suggesting potential as antithrombotic drugs (De Candia et al., 2009).

Antiplatelet Activities in Piperlongumine Derivatives :

- Park et al. (2008) investigated the antiplatelet activities of derivatives of piperlongumine, a compound structurally related to this compound. These derivatives showed inhibitory effects on platelet aggregation induced by various agents (Park et al., 2008).

Anticancer Activity in Piperidin-4-one Derivatives :

- Aeluri et al. (2012) described the synthesis and anticancer activity evaluation of polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, which are closely related to the queried compound. Some of these compounds exhibited significant anticancer activity (Aeluri et al., 2012).

Corrosion Inhibition in Iron :

- Kaya et al. (2016) conducted a study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron. This research showcases the application of such compounds in materials science, particularly in corrosion protection (Kaya et al., 2016).

Synthesis of Chiral Piperidines :

- Chěnevert and Dickman (1996) reported an enzymatic synthesis method for chiral, nonracemic cis-2,6- and cis,cis-2,4,6-substituted piperidines, demonstrating the utility of piperidine-based compounds in synthesizing complex natural products (Chěnevert & Dickman, 1996).

Safety and Hazards

特性

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;;/h2-3,6-7H,1,4-5,8-11,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPPOLDBCSQQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

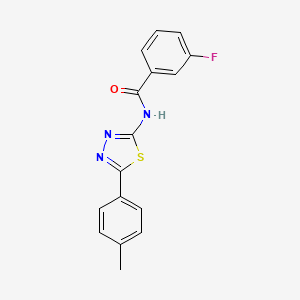

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

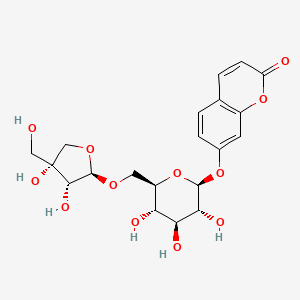

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)

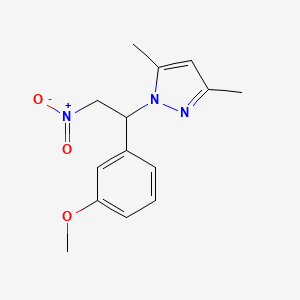

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)